molecular formula C18H22N2O5 B5548622 N-[(3S,4R)-1-[5-(methoxymethyl)furan-2-carbonyl]-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide

N-[(3S,4R)-1-[5-(methoxymethyl)furan-2-carbonyl]-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide

Cat. No.: B5548622
M. Wt: 346.4 g/mol
InChI Key: MATUANIFNRVSQH-HUUCEWRRSA-N
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Description

N-[(3S,4R)-1-[5-(methoxymethyl)furan-2-carbonyl]-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide is a useful research compound. Its molecular formula is C18H22N2O5 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide is 346.15287181 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Bis-α,β-Unsaturated Ketones and Furan Derivatives : The synthesis of novel bis-α,β-unsaturated ketones, nicotinonitrile, dihydropyridine-carbonitrile, and fused thieno[2,3-b]pyridine and pyrazolo[3,4-b]pyridine derivatives has been explored. These compounds, including furan derivatives, are synthesized through reactions involving furfural and various aromatic aldehydes. Such compounds have been evaluated for antimicrobial properties (Altalbawy, 2013).

  • Chemical Switch in the Formation of Colored Maillard Reaction Products : Studies on the thermal treatment of methanolic solutions of furan derivatives have led to the identification of colored compounds through Maillard reactions. The formation of these compounds involves condensation and reactions with methanol, demonstrating furan derivatives' roles in complex chemical pathways (Hofmann, 1998).

  • Mechanistic Studies on Reactions with Acetylenes : Research on the reaction of chromium carbene complexes with acetylenes has been conducted to understand the formation of furan and phenol products. These studies contribute to our understanding of how new aromatic nuclei are constructed, highlighting the complex mechanisms involved in furan formation (Mccallum et al., 1988).

  • Synthesis of Furan Derivatives for Phytotoxicity Studies : Furan derivatives have been synthesized and evaluated for their phytotoxic effects. The synthesis of N-furfurylidene derivatives and their aminophosphonic acids showcases the potential applications of these compounds in developing new phytotoxic agents (Matusiak et al., 2013).

Applications in Material Science and Pharmacology

  • Development of Anti-Ulcer Agents : N-(phenoxypropyl)acetamide derivatives with a thioether moiety have been synthesized and evaluated for their histamine H2-receptor antagonistic activity. These compounds have shown potent gastroprotective activity, indicating their potential as novel anti-ulcer drugs (Sekine et al., 1998).

  • Synthesis of Furan Derivatives for Chemical Synthesis : The synthesis of furylpyridines and their physical properties have been explored, demonstrating the potential use of furan derivatives in chemical synthesis. These compounds serve as important synthons in the creation of natural products, pharmaceutical agents, and materials (Ribéreau & Quéguiner, 1983).

Properties

IUPAC Name

N-[(3S,4R)-1-[5-(methoxymethyl)furan-2-carbonyl]-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-11-4-6-16(24-11)14-8-20(9-15(14)19-12(2)21)18(22)17-7-5-13(25-17)10-23-3/h4-7,14-15H,8-10H2,1-3H3,(H,19,21)/t14-,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATUANIFNRVSQH-HUUCEWRRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CN(CC2NC(=O)C)C(=O)C3=CC=C(O3)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)[C@@H]2CN(C[C@H]2NC(=O)C)C(=O)C3=CC=C(O3)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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